Cas no 955236-67-6 (1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)

1-(4-tert-Butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea is a specialized urea derivative featuring a pyrrolidinone core with tert-butylphenyl and ethoxyphenyl substituents. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which may confer selective binding properties. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the ethoxyphenyl moiety could influence electronic and steric interactions with biological targets. The pyrrolidin-5-one scaffold provides a rigid framework, possibly contributing to metabolic stability. This molecule is primarily utilized in preclinical studies for investigating structure-activity relationships in urea-based therapeutics, particularly in kinase inhibition or GPCR modulation. Its synthetic versatility allows for further derivatization at multiple positions.
1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea structure
955236-67-6 structure
商品名:1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
CAS番号:955236-67-6
MF:C24H31N3O3
メガワット:409.521246194839
CID:5871895

1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(4-tert-butylphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
    • 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
    • インチ: 1S/C24H31N3O3/c1-5-30-21-12-10-20(11-13-21)27-16-17(14-22(27)28)15-25-23(29)26-19-8-6-18(7-9-19)24(2,3)4/h6-13,17H,5,14-16H2,1-4H3,(H2,25,26,29)
    • InChIKey: PNJDXWDOEXSNDK-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(C(C)(C)C)C=C1)C(NCC1CC(=O)N(C2=CC=C(OCC)C=C2)C1)=O

1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2372-0133-40mg
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2372-0133-5μmol
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2372-0133-20μmol
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2372-0133-4mg
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2372-0133-75mg
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2372-0133-2μmol
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2372-0133-15mg
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2372-0133-3mg
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2372-0133-25mg
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2372-0133-10μmol
1-(4-tert-butylphenyl)-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
955236-67-6 90%+
10μl
$69.0 2023-05-16

1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea 関連文献

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1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}ureaに関する追加情報

Chemical Profile of 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea (CAS No. 955236-67-6)

The compound 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea, identified by its CAS number 955236-67-6, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a urea moiety and substituted aromatic rings, makes it a promising candidate for further exploration in therapeutic contexts.

At the core of this compound's structure lies a urea functional group, which is well-documented for its role in modulating biological interactions. The urea moiety serves as a key pharmacophore, enabling the molecule to engage with biological targets in a highly specific manner. This feature is particularly relevant in the development of small-molecule inhibitors and modulators, where precise targeting is essential for achieving desired therapeutic outcomes.

The aromatic ring system in 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea further contributes to its pharmacological potential. The 4-tert-butylphenyl substituent enhances the lipophilicity of the molecule, improving its ability to cross biological membranes. This characteristic is often leveraged in drug design to enhance bioavailability and target engagement. Additionally, the 4-ethoxyphenyl group introduces another layer of structural complexity, which can influence both the electronic properties and metabolic stability of the compound.

The pyrrolidinone ring within the molecule is another critical feature that warrants detailed examination. Pyrrolidinone derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern in this compound's pyrrolidinone moiety may confer unique pharmacological effects, making it a valuable scaffold for further derivatization and optimization.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening and molecular modeling techniques, which are increasingly being employed to evaluate the potential of such compounds. These methods allow researchers to predict binding affinities, metabolic pathways, and other key pharmacokinetic parameters with remarkable accuracy. In this context, 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea has been subjected to rigorous computational analysis to assess its suitability for various therapeutic applications.

The compound's structural features also make it an attractive candidate for investigating novel mechanisms of action. For instance, the interplay between the urea moiety and the aromatic rings could lead to unique interactions with biological targets such as enzymes and receptors. Such interactions are often mediated by hydrogen bonding, hydrophobic effects, and other non-covalent forces that can be fine-tuned through structural modifications.

In light of these attributes, researchers have begun exploring the therapeutic potential of 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea in several disease models. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and cancer progression. These findings are particularly encouraging given the growing body of evidence linking dysregulation of these pathways to various pathological conditions.

The synthesis of this compound presents an intriguing challenge due to its complex structural architecture. Advanced synthetic methodologies are required to construct the desired framework while maintaining high chemical purity. Techniques such as multi-step organic synthesis, coupled with state-of-the-art purification methods like high-performance liquid chromatography (HPLC), are essential for obtaining material suitable for biological testing.

As our understanding of molecular recognition continues to evolve, so too does our ability to design compounds with tailored properties. The case of 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea exemplifies how structural complexity can be leveraged to create molecules with novel biological activities. By refining our synthetic strategies and employing cutting-edge analytical techniques, we can unlock new possibilities in drug discovery and development.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating these findings into tangible therapeutic benefits. As such, 1-(4-tert-butylphenyl)-3-{1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}urea represents not only a fascinating chemical entity but also a beacon of innovation in medicinal chemistry.

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